

Aromatic Characterization: N-Methylantranilate in Comparison to Other Benzoate Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylantranilate**

Cat. No.: **B085802**

[Get Quote](#)

A definitive guide for researchers, scientists, and drug development professionals on the distinct aromatic profiles of **N-Methylantranilate** and key benzoate esters. This document provides a comparative analysis supported by physicochemical data, sensory evaluation protocols, and insights into olfactory receptor interactions.

The nuanced world of aroma compounds is critical in fields ranging from flavor and fragrance development to pharmacology. Understanding the specific aromatic characteristics of compounds like **N-Methylantranilate** and its structural relatives, the benzoate esters, is paramount for targeted applications. This guide offers an objective comparison of their aromatic profiles, underpinned by experimental data and methodologies, to aid in research and development.

Physicochemical and Olfactory Properties: A Comparative Overview

The sensory profile of an aromatic compound is intrinsically linked to its physicochemical properties. The following table summarizes key data for **N-Methylantranilate** and a selection of benzoate esters, providing a foundation for understanding their aromatic differences.

Property	N-Methylantranilate	Methyl Benzoate	Ethyl Benzoate	Propyl Benzoate	Butyl Benzoate
Chemical Formula	C ₉ H ₁₁ NO ₂ [1]	C ₈ H ₈ O ₂	C ₉ H ₁₀ O ₂	C ₁₀ H ₁₂ O ₂ [2]	C ₁₁ H ₁₄ O ₂
Molecular Weight (g/mol)	165.19 [1]	136.15	150.17	164.20	178.23
Boiling Point (°C)	256 [1]	198-199	212	229-231	249
Melting Point (°C)	18.5-19.5 [1]	-12	-34	-51.6	-22
Density (g/mL at 20-25°C)	1.128-1.134 [1]	1.088	1.045	1.023	1.01
Water Solubility	257 mg/L [1]	Poorly soluble	Almost insoluble	Insoluble	Practically insoluble [3]
Odor Description	Musty-floral, sweet, heavy, with orange-blossom-mandarin-peel-like and winey fruity undertones. [1]	Fruity, nutty, with a cherry taste.	Sweet, rich, heavy-fruity with notes of black currant and grape.	Balsamic, nutty. [4]	Mild, amber, balsamic, fruity. [3]
Odor Detection Threshold (in water)		~1 µg/L (for Methyl Anthranilate) [5] [6]	60 ppb [1]	Data not available	Data not available

Experimental Protocols

To ensure robust and reproducible aromatic characterization, standardized experimental protocols are essential. The following methodologies are recommended for the sensory and analytical evaluation of **N-Methylanthranilate** and benzoate esters.

Quantitative Sensory Analysis: Descriptive Profiling

Objective: To qualitatively and quantitatively characterize the aromatic profile of the target compounds using a trained sensory panel.

Methodology: Quantitative Descriptive Analysis (QDA)[\[7\]](#)

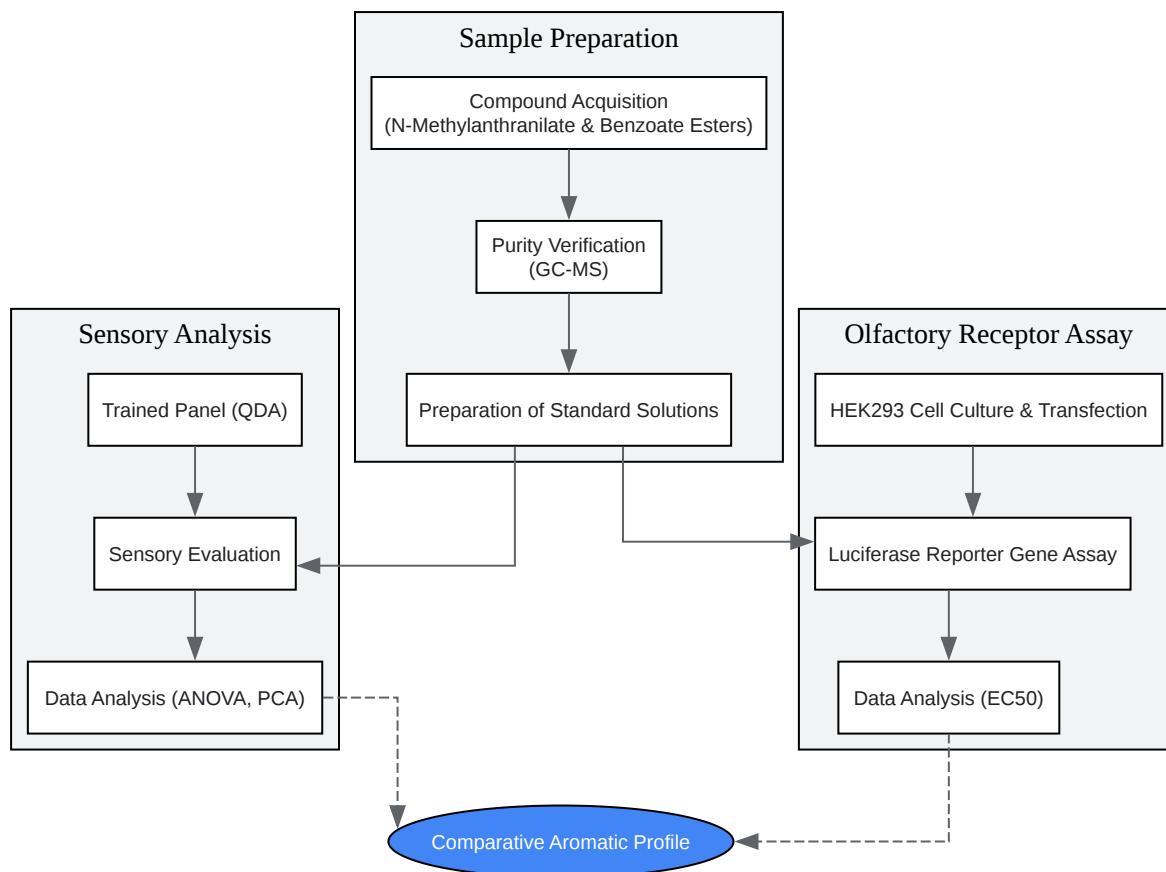
- Panelist Selection and Training:
 - Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and commitment.
 - Conduct training sessions over several weeks to familiarize panelists with the target compounds and develop a standardized lexicon of aroma descriptors. Reference standards for each descriptor should be provided to calibrate the panel.
- Lexicon Development:
 - Through a series of round-table discussions and exposure to the compounds, the panel collectively generates a list of descriptive terms for the aroma of each substance.
 - The final lexicon should be concise, non-redundant, and cover all perceptible aromatic facets.
- Sample Preparation and Presentation:
 - Prepare solutions of each compound in a neutral solvent (e.g., deionized water with a non-volatile solvent for poorly soluble compounds) at a concentration above their respective odor thresholds but below saturation.
 - Present samples monadically in coded, odorless glass containers at a controlled temperature. The order of presentation should be randomized for each panelist to minimize carry-over effects.

- Data Collection:
 - Panelists independently rate the intensity of each descriptor in the lexicon for each sample using a continuous, unstructured line scale (e.g., 15 cm) anchored with "low" and "high" at the ends.
 - Data is typically collected using specialized sensory software.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the compounds.
 - Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their aromatic attributes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To verify the purity of the compounds and confirm their chemical identity.

Methodology:


- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Dilute the pure compound in a suitable solvent (e.g., dichloromethane or ethanol) to an appropriate concentration (e.g., 100 µg/mL).
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A suitable mass range to cover the expected fragments of the target molecules (e.g., m/z 40-400).
- Data Analysis:
 - Identify the peak corresponding to the compound based on its retention time.
 - Compare the acquired mass spectrum with a reference library (e.g., NIST) to confirm the identity.
 - Assess purity by calculating the peak area percentage.

Mandatory Visualizations


Experimental Workflow and Signaling Pathway

To further elucidate the processes involved in aromatic characterization, the following diagrams illustrate a typical experimental workflow and the fundamental signaling pathway of olfaction.

[Click to download full resolution via product page](#)

Experimental workflow for aromatic characterization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Odor Detection Thresholds & References [leffingwell.com]
- 2. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]
- 3. BUTYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. propyl benzoate, 2315-68-6 [thegoodscentscompany.com]
- 5. Effects of Matrix Composition on Detection Threshold Estimates for Methyl Anthranilate and 2-Aminoacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- To cite this document: BenchChem. [Aromatic Characterization: N-Methylantranilate in Comparison to Other Benzoate Esters]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085802#aromatic-characterization-of-n-methylanthranilate-compared-to-other-benzoate-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com